REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[C:12](=[O:27])[N:13]([CH2:17][C:18]([NH:20][CH2:21][CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])=[O:19])[CH:14]=[CH:15][CH:16]=1)C1C=CC=CC=1>CO.[Pd]>[NH2:10][C:11]1[C:12](=[O:27])[N:13]([CH2:17][C:18]([NH:20][CH2:21][CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])=[O:19])[CH:14]=[CH:15][CH:16]=1
|
Name
|
benzyl-1-(2-(2-ethylbutylamino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-3-yl-carbamate
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C(N(C=CC1)CC(=O)NCC(CC)CC)=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred under hydrogen atmosphere at atmosphere pressure for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalysis is separated by filtration over silica gel, before the solvent
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Dark oil is obtained
|
Type
|
CUSTOM
|
Details
|
it is suitable for further processing without further purification
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(N(C=CC1)CC(=O)NCC(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |